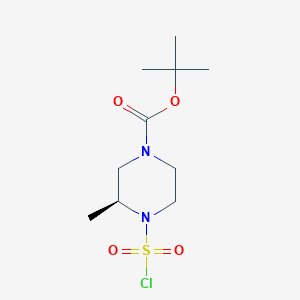
(E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C18H15N3O2 and its molecular weight is 305.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Biological Activities
Heterocyclic compounds, particularly those containing nitrogen (e.g., pyrroles, pyrazoles, imidazoles), play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are essential in the synthesis of drugs and exhibit a range of activities from antimicrobial to anticancer properties (Larina, 2023). The compound , being a heterocycle with a pyrazole moiety, suggests potential applications in drug development, targeting various biological pathways.
Coordination Chemistry and Complex Formation
Research on similar heterocyclic compounds emphasizes their ability to form complex compounds with metals, demonstrating significant spectroscopic, magnetic, and biological activities. This property is particularly relevant in the development of new materials with potential applications in catalysis, magnetic devices, and bioactive compounds (Boča, Jameson, & Linert, 2011). Given the structural similarity, (E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid could be explored for similar applications, especially in forming novel complexes with unique properties.
Organic Synthesis and Material Science
The study of quinazolines and pyrimidines for optoelectronic materials highlights the potential of heterocyclic compounds in creating novel materials for electronic devices. Incorporation of such heterocycles into π-extended conjugated systems is valuable for developing new optoelectronic materials with applications in OLEDs, solar cells, and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018). The complex structure of this compound could make it a candidate for exploring its optoelectronic properties.
Environmental and Biological Implications
Organophosphorus compounds with azoles have been studied for their environmental and biological implications, especially in the context of pollutants and their enzymatic degradation. The presence of azole and phosphorus components enhances the degradation efficiency of recalcitrant compounds in wastewater treatment (Husain & Husain, 2007). This suggests that compounds like this compound could be studied for similar environmental applications, potentially aiding in the bioremediation of hazardous substances.
Eigenschaften
IUPAC Name |
(E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(23)9-8-16-13-21(12-14-5-2-1-3-6-14)20-18(16)15-7-4-10-19-11-15/h1-11,13H,12H2,(H,22,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKLRTYAYRAOE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B2750631.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate](/img/structure/B2750634.png)
![1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2750637.png)

![3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2750639.png)
![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)
![({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate](/img/structure/B2750642.png)
![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)
![N-{[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2750649.png)
![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2750650.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2750651.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2750653.png)
